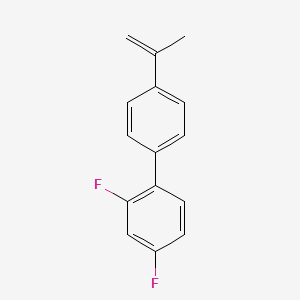
2,4-Difluoro-4'-(prop-1-en-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on one phenyl ring and a prop-1-en-2-yl group at the 4’ position on the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and 4-bromo-1,1’-biphenyl.
Grignard Reaction: The 4-bromo-1,1’-biphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,4-difluorobenzene in the presence of a palladium catalyst to form the desired biphenyl derivative.
Alkylation: The final step involves the alkylation of the biphenyl derivative with prop-1-en-2-yl bromide under basic conditions to yield 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms and the prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
Scientific Research Applications
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the prop-1-en-2-yl group, making it less versatile in certain applications.
4’-(Prop-1-en-2-yl)-1,1’-biphenyl: Lacks the fluorine atoms, which may reduce its biological activity and stability.
2,4-Dichloro-4’-(prop-1-en-2-yl)-1,1’-biphenyl: Chlorine atoms instead of fluorine, which can alter its reactivity and properties.
Uniqueness
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is unique due to the presence of both fluorine atoms and the prop-1-en-2-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55258-82-7 |
|---|---|
Molecular Formula |
C15H12F2 |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2,4-difluoro-1-(4-prop-1-en-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H12F2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)17/h3-9H,1H2,2H3 |
InChI Key |
UYBHPLLJZVCBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















